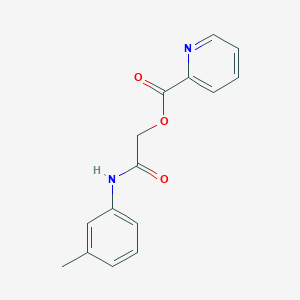
Pyridine-2-carboxylic acid m-tolylcarbamoyl-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-carboxylic acid m-tolylcarbamoyl-methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid derivatives. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a m-tolylcarbamoyl-methyl ester moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-2-carboxylic acid m-tolylcarbamoyl-methyl ester typically involves the esterification of pyridine-2-carboxylic acid with m-tolylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-carboxylic acid m-tolylcarbamoyl-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Pyridine-2-carboxylic acid m-tolylcarbamoyl-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine-2-carboxylic acid m-tolylcarbamoyl-methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action may vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid m-tolylcarbamoyl-methyl ester can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic acid (2-pyridinecarboxylic acid): Similar in structure but lacks the ester and carbamoyl groups.
Nicotinic acid (3-pyridinecarboxylic acid): Differently substituted pyridine ring, used as a vitamin (niacin).
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with different substitution pattern.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acid derivatives .
Properties
CAS No. |
386730-16-1 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] pyridine-2-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-11-5-4-6-12(9-11)17-14(18)10-20-15(19)13-7-2-3-8-16-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
ZCLLJJYIPBPCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=CC=N2 |
solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


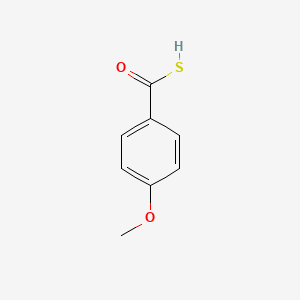
![3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14159908.png)
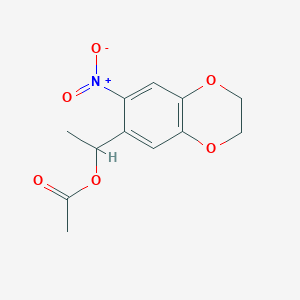
![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
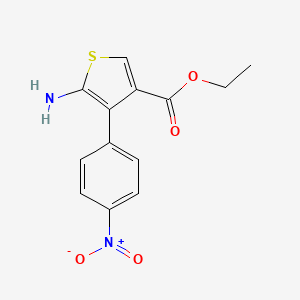
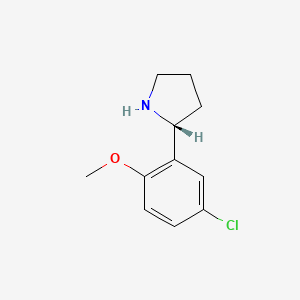
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)
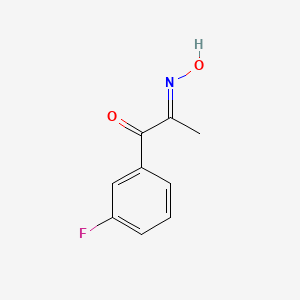
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)

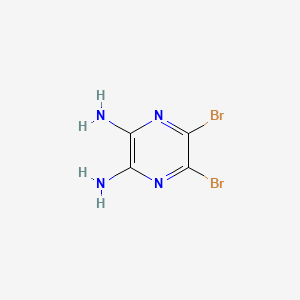
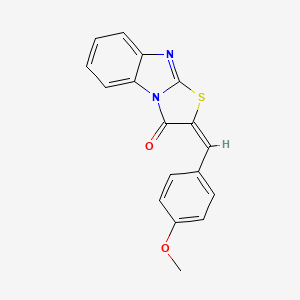
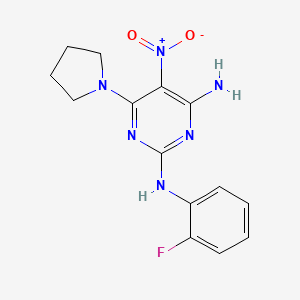
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
